molecular formula C8H6ClNOS B12871533 2-Chloro-7-(methylthio)benzo[d]oxazole

2-Chloro-7-(methylthio)benzo[d]oxazole

Cat. No.: B12871533
M. Wt: 199.66 g/mol
InChI Key: DXJUWTODJJYXCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(methylthio)benzo[d]oxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach involves the reaction of 2-aminophenol with aromatic aldehydes in methanol at room temperature, yielding high product efficiency .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often employ scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives of benzoxazole .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(methylthio)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-chloro-7-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNOS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3

InChI Key

DXJUWTODJJYXCV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1OC(=N2)Cl

Origin of Product

United States

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